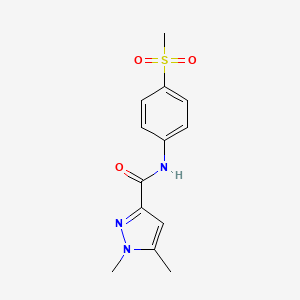
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a urea moiety and a tetrahydrothiophene ring with a sulfone group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves multi-step organic reactions. One common method starts with the nitration of dimethylaniline to introduce a nitro group, followed by reduction to form the corresponding amine. This amine is then reacted with isocyanate to form the urea linkage. The final step involves the oxidation of the thiophene ring to introduce the sulfone group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, while the urea moiety may form hydrogen bonds with enzymes or receptors. The sulfone group can enhance the compound’s stability and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-2-yl)urea: Similar structure but with a different position of the sulfone group.
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-4-yl)urea: Another positional isomer.
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Contains a thiourea group instead of urea.
Uniqueness: The unique combination of functional groups in 1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific arrangement allows for targeted interactions and reactivity that may not be observed in similar compounds.
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-16(2)12-5-3-4-10(8-12)14-13(17)15-11-6-7-20(18,19)9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBTUSLPJUKXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2775002.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2775004.png)

![N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2775009.png)

![5-[(3-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2775012.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)
![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate](/img/structure/B2775018.png)
![2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2775019.png)
amino}-2-phenylacetic acid](/img/new.no-structure.jpg)
